6-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazoles and thiadiazoles.
Preparation Methods
The synthesis of 6-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of (E)-6-(4-hydroxystyryl)-4,5-dihydropyridazin-3(2H)-one with potassium carbonate and 2-chloro-1-(4-chlorophenyl)ethan-1-one in acetone under reflux conditions . The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure to obtain the desired product .
Chemical Reactions Analysis
6-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, anticancer, and antiviral agent.
Biological Research: The compound is used to investigate enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
6-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other triazole and thiadiazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal agent with a triazole structure.
Trazodone: An antidepressant containing a triazole ring.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of 6-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE .
Properties
Molecular Formula |
C17H11ClN4S |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11ClN4S/c18-14-9-6-12(7-10-14)8-11-15-21-22-16(19-20-17(22)23-15)13-4-2-1-3-5-13/h1-11H/b11-8+ |
InChI Key |
INTIHNGPBFHXOY-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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